molecular formula C24H21NO5 B2753523 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid CAS No. 2125396-31-6

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid

Cat. No.: B2753523
CAS No.: 2125396-31-6
M. Wt: 403.434
InChI Key: VGCXVKHYFGQWIA-UHFFFAOYSA-N
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Description

4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a benzoic acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group at the para position and a methoxy group at the ortho position. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), while the methoxy substituent modulates electronic and steric properties. This compound is primarily used as a building block in organic synthesis, particularly for constructing peptide-based therapeutics or probes.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-22-12-15(10-11-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXVKHYFGQWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methoxybenzoic acid, and appropriate amines.

    Formation of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with 9H-fluorene and chloroformate in the presence of a base like triethylamine.

    Coupling Reaction: The Fmoc-protected amine is then coupled with 2-methoxybenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Fmoc-4-Amb-OH is primarily utilized in the synthesis of peptides and proteins due to its role as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is especially favored because it can be easily removed under mild basic conditions, making it ideal for sequential peptide synthesis.

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise addition of amino acids. This method allows for the efficient construction of complex peptides with high purity and yield.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupRemoval ConditionsAdvantages
FmocMild base (e.g., piperidine)Easy handling, stable under acidic conditions
BocStrong acid (e.g., TFA)Stable under basic conditions
ZMild baseGood for sensitive functional groups

Drug Development

Recent studies have highlighted the potential of Fmoc-4-Amb-OH in drug development, particularly in the creation of peptide-based therapeutics. Its structural characteristics allow for the design of inhibitors targeting specific enzymes or receptors.

Case Study: SARS-CoV-2 Inhibitors

Research published in Journal of Medicinal Chemistry has demonstrated that derivatives of Fmoc-4-Amb-OH exhibit inhibitory activity against the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. The compound's ability to form covalent bonds with the enzyme enhances its efficacy as a potential therapeutic agent .

Structure-Based Drug Design

The versatility of Fmoc-4-Amb-OH extends to structure-based drug design (SBDD), where it serves as a scaffold for developing novel compounds with desired biological activities. Its incorporation into libraries of compounds allows for high-throughput screening against various biological targets.

Table 2: Applications in Structure-Based Drug Design

ApplicationDescription
Virtual ScreeningUtilizes computational methods to predict binding affinities
Lead OptimizationModifications to enhance potency and selectivity
Pharmacophore ModelingIdentifies essential features for biological activity

Research and Development

In addition to its applications in drug design and synthesis, Fmoc-4-Amb-OH is also used in academic research to explore new chemical reactions and methodologies. Its role in multicomponent reactions (MCRs) has been noted for enabling the rapid assembly of diverse molecular architectures .

Mechanism of Action

The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid involves its interaction with molecular targets through:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Pathway Modulation: It can modulate biochemical pathways by interacting with specific proteins or receptors.

    Cellular Uptake: The Fmoc group facilitates cellular uptake, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Key Differentiators

  • Ortho-Methoxy Effect : The 2-methoxy group in the target compound may sterically hinder reactions at the carboxylic acid, necessitating optimized coupling conditions compared to para-substituted analogs.
  • Biological Relevance : Unlike fluoro- or chlorobenzyloxy-substituted analogs (e.g., Compound 5, 1g), the methoxy group is metabolically stable, making the target compound suitable for in vivo applications.
  • Optical Activity: Unlike chiral amino acid derivatives (e.g., ’s compounds), the target compound lacks stereocenters, simplifying synthesis and purification.

Biological Activity

The compound 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid (commonly referred to as Fmoc-amino acid derivative) is a notable member of the fluorene-based chemical family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.46 g/mol
  • Purity : Typically >95% .

Synthesis of the Compound

The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the methoxy and carbonyl functionalities. The fluorene moiety serves as a stable scaffold that enhances the compound's biological activity by improving solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. The presence of substituents on the aryl moiety significantly influences its antimicrobial efficacy against various bacterial strains:

  • Mechanism : The compound exhibits activity against both planktonic and biofilm forms of bacteria, suggesting its potential in treating infections caused by drug-resistant strains .
  • Case Studies : In vitro assays demonstrated that derivatives with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values comparable to standard antibiotics .

Anticancer Properties

Fluorene-based compounds have also been investigated for their anticancer properties:

  • Mechanism : The compound acts as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Research Findings : In a study evaluating various fluorene derivatives, several exhibited significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliDisruption of bacterial cell wall synthesis ,
AnticancerA549, MDA-MB-231Inhibition of topoisomerase I
AntioxidantVariousScavenging free radicals

Future Directions and Research Implications

The promising biological activities associated with this compound suggest several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies : Further exploration into how modifications to the fluorene structure affect biological activity could lead to the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies will be essential to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Combination Therapies : Investigating the effects of this compound in combination with existing antibiotics or chemotherapeutics could enhance treatment outcomes for resistant infections or cancers.

Q & A

Q. What are the key considerations for synthesizing 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid?

The synthesis typically involves Fmoc-protection of the amino group, followed by coupling to the benzoic acid scaffold.

  • Methodology :
    • Use Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate) for amino protection under mildly basic conditions (pH 8–9) .
    • Purify intermediates via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and confirm identity via NMR and HPLC-MS .
    • Ensure anhydrous conditions to prevent premature deprotection of the Fmoc group .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Techniques :
    • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% recommended) .
    • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
    • NMR : Assign peaks for the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and methoxybenzoic acid backbone (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

Q. What are the critical storage conditions for this compound?

  • Store at –20°C under anhydrous conditions (e.g., desiccator with silica gel) .
  • Avoid exposure to light , moisture , and strong acids/bases to prevent Fmoc deprotection or ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this Fmoc-protected derivative?

  • Key Parameters :
    • Deprotection : Use 20% piperidine in DMF (2 × 5 min) for efficient Fmoc removal without side reactions .
    • Coupling Efficiency : Employ HOBt/DIC or Oxyma Pure/DIC as coupling agents to minimize racemization .
    • Monitor resin loading via Kaiser test or UV quantification of released Fmoc groups .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

  • Interference Issues :
    • The Fmoc group’s UV absorbance may overlap with other aromatic residues. Use HPLC-MS/MS for selective quantification .
    • For biological matrices, employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Replace the methoxy group with electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability .
    • Use molecular docking to predict interactions with target enzymes (e.g., proteases) and validate via SPR or ITC .

Q. How can researchers resolve discrepancies in reported stability data for this compound?

  • Contradiction Analysis :
    • Test stability under varying pH (e.g., 2–12), temperatures (4–40°C), and solvents (DMF vs. DCM) .
    • Compare degradation products via LC-HRMS to identify hydrolysis pathways (e.g., Fmoc cleavage vs. ester hydrolysis) .

Q. What strategies mitigate side reactions during orthogonal deprotection in peptide synthesis?

  • Preventive Measures :
    • Use TFA-labile linkers (e.g., Rink amide) to avoid β-elimination of the Fmoc group .
    • For acid-sensitive residues, employ mild deprotection (e.g., 1% TFA in DCM) and scavengers (e.g., triisopropylsilane) .

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